molecular formula C8H6ClN3O B6295077 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one CAS No. 1613289-32-9

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one

Cat. No.: B6295077
CAS No.: 1613289-32-9
M. Wt: 195.60 g/mol
InChI Key: YFGRUGPJPJHFQF-UHFFFAOYSA-N
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Description

Historical Context of Pyrido[2,3-b]pyrazinone Framework Exploration

The exploration of the pyrido[2,3-b]pyrazine (B189457) framework is rooted in established methods of heterocyclic synthesis. Historically, the construction of such fused systems relies on the condensation reaction between an ortho-diamino pyridine (B92270) (2,3-diaminopyridine) and a 1,2-dicarbonyl compound or its equivalent. For instance, early and foundational synthetic strategies involved reacting 2,3-diaminopyridine (B105623) derivatives with reagents like oxalic acid to form the pyrazine (B50134) ring.

Over the years, synthetic methodologies have evolved to allow for more complex and diverse derivatives. The use of multicomponent reactions and modern catalytic systems has facilitated the efficient construction of the pyrido[2,3-b]pyrazine core, enabling chemists to introduce a wide variety of substituents and explore the chemical space around the scaffold more effectively. This has been crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Significance of the Pyrido[2,3-b]pyrazin-6(5H)-one Scaffold in Heterocyclic Chemistry

The significance of the pyrido[2,3-b]pyrazine scaffold is underscored by its wide range of observed biological activities and its utility in materials science. The arrangement of nitrogen atoms makes it an excellent hydrogen bond acceptor and donor, allowing molecules based on this framework to interact effectively with biological targets like enzymes and receptors.

In the realm of medicinal chemistry, derivatives of this scaffold have been investigated for a multitude of therapeutic applications. Research has shown that compounds featuring the pyrido[2,3-b]pyrazine core exhibit promising activities, including:

Antibacterial Properties : Certain derivatives have demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. chemwhat.comaquigenbio.com

Anticancer Activity : The scaffold is explored for its antiproliferative effects against various cancer cell lines. cacheby.com

Pain Management : In a notable drug discovery effort, the pyrido[2,3-b]pyrazine core was used as a replacement for a 1,8-naphthyridine (B1210474) core to develop potent and orally bioavailable TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists for the treatment of pain. This strategic replacement led to compounds with a significantly lower potential for the formation of reactive metabolites. chemicalbook.com

Kinase Inhibition : The structural features of pyridopyrazines make them suitable candidates for designing kinase inhibitors, a major area of focus in modern oncology. cacheby.com

Beyond pharmacology, the pyrido[2,3-b]pyrazine framework is of interest in materials science. Its unique electronic properties have led to investigations into its use in:

Nonlinear Optical (NLO) Materials : Some derivatives exhibit high NLO responses, suggesting potential applications in advanced optical technologies. rsc.org

Electrochemical Sensing : These compounds have been utilized in the development of electrochemical sensors for detecting DNA. rsc.org

Overview of Current Research Trajectories for 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one

While the broader pyrido[2,3-b]pyrazinone scaffold is the subject of extensive research, the specific compound This compound is primarily documented as a commercially available chemical intermediate. americanelements.comamericanelements.com As of now, detailed academic studies or clinical investigations focusing specifically on its synthesis, biological activity, or application are not widely published in the public domain.

Its structure suggests it is a valuable building block for further chemical synthesis. The chlorine atom at the 8-position provides a reactive handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the creation of a library of novel derivatives. The methyl group at the 5-position (on the lactam nitrogen) influences the compound's solubility and conformational properties.

Currently, this compound is catalogued by chemical suppliers, indicating its use in laboratory research and as a precursor for more complex molecules in drug discovery and materials science research. cacheby.comhoffmanchemicals.com Further studies are required to elucidate its specific biological profile and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-methylpyrido[2,3-b]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-6(13)4-5(9)7-8(12)11-3-2-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRUGPJPJHFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C2=NC=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Chloro 5 Methylpyrido 2,3 B Pyrazin 6 5h One and Analogues

Strategic Approaches to Pyrido[2,3-b]pyrazin-6(5H)-one Core Synthesis

The fundamental challenge in synthesizing the pyrido[2,3-b]pyrazin-6(5H)-one core lies in the efficient construction of the fused pyridine (B92270) and pyrazine (B50134) rings. The two primary strategies involve either forming the pyrazine ring onto a pre-existing pyridine precursor or vice versa. These transformations are typically achieved through condensation and subsequent cyclization reactions.

Condensation reactions are a cornerstone for the synthesis of pyridopyrazines. A prevalent method involves the reaction of a 1,2-dicarbonyl compound with an appropriately substituted 1,2-diamino-aromatic precursor, in this case, a 2,3-diaminopyridine (B105623). mdpi.com This reaction directly forms the pyrazine ring onto the pyridine core in a single, efficient step.

Another powerful approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot by combining three or more starting materials. orgchemres.org For instance, a series of substituted pyrido[2,3-b]pyrazine (B189457) derivatives has been synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). nih.govrsc.org This reaction proceeds through a cascade of condensation and cyclization steps to furnish the final heterocyclic system.

A summary of these condensation strategies is presented below.

Strategy Key Reactants Description References
Diamine Condensation2,3-Diaminopyridine derivative + 1,2-Dicarbonyl compoundA direct condensation-cyclization to form the pyrazine ring on a pyridine precursor. mdpi.com
Multicomponent Reaction2-Aminopyrazine + Aldehyde + Active Methylene CompoundA one-pot synthesis involving a cascade of reactions to build the fused pyridone ring onto a pyrazine precursor. nih.govrsc.org

Cyclization is the key ring-forming step in the synthesis of the pyrido[2,3-b]pyrazinone core. Following an initial condensation or Michael addition, an intramolecular reaction typically occurs to close the second ring. For example, in syntheses starting from a preformed pyrimidine (B1678525) ring, a side chain can be elaborated and then cyclized to form the fused pyridine ring. nih.gov Conversely, and more commonly for this scaffold, a suitably substituted pyridine is used as the starting point for the construction of the pyrazine ring. mdpi.com

One specific method involves the synthesis of novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or β-ketoesters. nih.gov This transformation represents a formal [3+3] cyclization to build the pyrazine N-oxide ring.

Palladium-catalyzed intramolecular cyclizations are also employed, particularly for creating more complex, fused systems derived from the pyridopyrazine core. mdpi.com For instance, an 8-halogenated-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with an aniline, and the resulting diarylamine intermediate can undergo an intramolecular C-N bond formation to yield a pyrazino-fused carboline. mdpi.com While this extends the core, the cyclization principles are relevant to the formation of related fused systems.

Thermally induced cyclizations are another viable route. The reaction conditions for such transformations can be precisely determined using techniques like Differential Scanning Calorimetry (DSC), which identifies the onset and peak temperatures of exothermic cyclization events, allowing for optimized preparative-scale reactions. mdpi.org

Specific Synthetic Pathways to 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one

Synthesizing the title compound requires methods to install the chloro group at the C8 position, the methyl group at the N5 position, and the oxo group at the C6 position.

The introduction of a halogen onto the pyrido[2,3-b]pyrazine core can be achieved either by using a halogenated starting material or by halogenating the pre-formed heterocyclic system.

A logical precursor for the title compound would be a 5-chloro-2,3-diaminopyridine . Condensation of this diamine with a suitable three-carbon dicarbonyl equivalent, such as pyruvic acid or its derivatives, followed by methylation would lead to the desired product.

Alternatively, direct halogenation of the assembled pyrido[2,3-b]pyrazine ring system is a powerful strategy. Research has shown that 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be effectively halogenated at the C8 position through a deprotometalation-trapping reaction. mdpi.com This process involves treating the substrate with a strong, hindered base mixture (e.g., TMP-based lithium-zinc combinations) to selectively remove the proton at C8, creating a potent nucleophilic organometallic intermediate. This intermediate is then quenched with an electrophilic halogen source, such as iodine, to yield the 8-iodo derivative in good yield. mdpi.com A similar strategy using a chlorinating agent could provide a route to 8-chloro analogues.

Halogenation Method Reagents Position Yield Reference
Deprotometalation-Trapping1. (TMP)₂Zn·2LiCl, TMPHC870% (for Iodination) mdpi.com
2. Iodine (I₂)

Several key intermediates can be identified in the plausible synthetic routes to this compound.

In a synthesis starting from 5-chloro-2,3-diaminopyridine, the initial condensation with a dicarbonyl compound would likely proceed through a Schiff base or di-imine intermediate . This intermediate would then undergo intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyrazine ring of an 8-chloropyrido[2,3-b]pyrazinone precursor.

In the direct halogenation pathway, the crucial species is the 8-metallo-pyrido[2,3-b]pyrazine intermediate . This organometallic compound, formed in situ, is highly reactive and its formation is key to the regioselective introduction of the halogen at the C8 position. mdpi.com

Following the formation of the 8-chloropyrido[2,3-b]pyrazin-6(5H)-one core, a final N-alkylation step would be necessary. The 8-chloropyrido[2,3-b]pyrazin-6(5H)-one anion , formed by deprotonation of the N5-H with a suitable base (e.g., sodium hydride), would serve as the key nucleophilic intermediate to react with a methylating agent like methyl iodide to furnish the final title compound.

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of heterocyclic compounds. For multicomponent reactions leading to pyrido[2,3-b]pyrazine derivatives, systematic studies have been performed to identify the most effective parameters. nih.gov For the reaction of indane-1,3-dione, an aldehyde, and 2-aminopyrazine, various catalysts and solvents were screened. The optimal conditions were found to be 20 mol% of p-TSA as the catalyst in ethanol (B145695), which provided the product in up to 89% yield after 9 hours. nih.gov

Parameter Variation Optimal Condition Resulting Yield Reference
Catalyst None, Acetic Acid, p-TSA20 mol% p-TSA89% nih.gov
Solvent H₂O, Ethanol, DCM, THF, CH₃CN, DMFEthanol89% nih.gov
Time Varied9 hours89% nih.gov

In palladium-catalyzed cyclization reactions, the choice of ligand and base is paramount. For the conversion of 8-halogenated pyrido[2,3-b]pyrazines into fused carboline systems, a combination of a palladium source (e.g., Pd₂(dba)₃), a specific ligand like Xantphos, and an organic base such as DBU was found to be most effective, particularly under microwave irradiation to reduce reaction times and improve yields. mdpi.com The use of thermal analysis techniques like DSC can also be invaluable for optimizing the temperature of thermally-driven cyclization reactions, ensuring complete conversion while minimizing side-product formation. mdpi.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound involves a variety of advanced organic chemistry methodologies. These techniques are crucial for creating diverse libraries of related compounds, enabling the exploration of structure-activity relationships. Key strategies include leveraging substituent effects to control reaction outcomes, employing efficient multicomponent reactions, and utilizing palladium-catalyzed cross-coupling reactions for late-stage functionalization.

Influence of Substituent Effects on Synthetic Efficiency and Product Diversity

The electronic properties of substituents on the aromatic precursors play a significant role in the synthesis of pyrido[2,3-b]pyrazine derivatives. The nature of these substituents, whether electron-donating groups (EDG) or electron-withdrawing groups (EWG), can influence reaction rates, yields, and the electronic characteristics of the final products.

In the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives, which are structurally related to the core pyrido[2,3-b]pyrazine system, the choice of substituted aromatic aldehyde is a key factor. nih.gov The reaction involves the condensation of an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione. rsc.org The electronic nature of the substituent on the aldehyde can impact the electrophilicity of the carbonyl carbon, thereby affecting the rate of the initial condensation step.

Table 1: Influence of Aromatic Aldehyde Substituents on the Synthesis of Pyrido[2,3-b]pyrazine Analogues

Substituent on AldehydeSubstituent TypeObserved Influence on Product PropertiesImpact on Product Diversity
-H (Benzaldehyde)NeutralServes as a baseline for comparing electronic effects.Core structure for derivatization.
-OCH₃ (Methoxy)Electron-Donating (EDG)Leads to products with distinct electronic absorption spectra and high NLO response. rsc.orgresearchgate.netEnables synthesis of analogues with enhanced electron density.
-N(CH₃)₂ (Dimethylamino)Strong Electron-Donating (EDG)Significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule.Provides access to compounds with strong donor-acceptor character.
-Cl (Chloro)Electron-Withdrawing (EWG)Modifies the electronic properties and provides a handle for further cross-coupling reactions.Increases diversity by allowing for subsequent functionalization.

Application of Multicomponent Reactions for Pyrido[2,3-b]pyrazine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, which incorporates substantial portions of all starting materials. orgchemres.org This approach is valued for its operational simplicity, reduction of waste, and rapid generation of molecular complexity, making it ideal for creating libraries of heterocyclic compounds like pyrido[2,3-b]pyrazines. orgchemres.org

A notable example is the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives through a three-component reaction. rsc.org This reaction involves the condensation of indane-1,3-dione, 2-aminopyrazine, and various substituted aromatic aldehydes. nih.gov The process is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and carried out in a solvent like ethanol under reflux conditions. rsc.org This one-pot synthesis provides good to excellent yields of the target compounds. rsc.org The versatility of this MCR allows for significant structural diversity in the final products simply by varying the substituted aromatic aldehyde component. nih.gov

Table 2: Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

Aldehyde Component (Substituent)Reactant 2Reactant 3CatalystYield (%)Reference
BenzaldehydeIndane-1,3-dione2-Aminopyrazinep-TSA (20 mol%)85% rsc.org
4-MethylbenzaldehydeIndane-1,3-dione2-Aminopyrazinep-TSA (20 mol%)82% rsc.org
4-ChlorobenzaldehydeIndane-1,3-dione2-Aminopyrazinep-TSA (20 mol%)84% rsc.org
4-MethoxybenzaldehydeIndane-1,3-dione2-Aminopyrazinep-TSA (20 mol%)89% rsc.org

Utilization of Palladium-Catalyzed Coupling Reactions in Pyrido[2,3-b]pyrazinone Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the pyrido[2,3-b]pyrazine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, which is often difficult to achieve through classical methods. researchgate.net The presence of a halogen atom, such as the chloro group in this compound, provides a reactive handle for such transformations.

Various palladium-catalyzed reactions have been successfully applied to the pyrido[2,3-b]pyrazine ring system:

Suzuki Coupling: This reaction couples an organoboron reagent with a halide, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide, leading to the formation of substituted alkynes.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.net This has been used to synthesize donor-acceptor-donor (D-A-D) molecules based on the pyrido[2,3-b]pyrazine core by coupling various donor amines. nih.gov

These reactions circumvent issues often encountered with traditional nucleophilic substitution on the electron-deficient pyrido[2,3-b]pyrazine ring. researchgate.net The regioselectivity of these reactions is high, allowing for precise modification of the core structure. For example, in a multi-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine system, successive palladium cross-coupling reactions were used to regioselectively functionalize the C-6, C-4, and C-2 positions. rsc.org This highlights the robustness of palladium catalysis in building complex, poly-functionalized heterocyclic systems.

Table 3: Palladium-Catalyzed Reactions on Halogenated Pyrido[2,3-b]pyrazine Scaffolds

Reaction TypeSubstrateCoupling PartnerTypical Catalyst/Ligand SystemProduct TypeReference
Suzuki Coupling7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineArylboronic acidPd(PPh₃)₄7-Aryl-substituted derivative researchgate.net
Sonogashira Coupling7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineTerminal alkynePdCl₂(PPh₃)₂/CuI7-Alkynyl-substituted derivative researchgate.net
Heck Coupling7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineAlkene (e.g., styrene)Pd(OAc)₂7-Alkenyl-substituted derivative researchgate.net
Buchwald-Hartwig AminationDibromo-pyrido[2,3-b]pyrazineAmine (e.g., morpholine)Pd₂(dba)₃/XantphosAmino-substituted derivative nih.gov

Chemical Reactivity and Transformation Mechanisms of Pyrido 2,3 B Pyrazin 6 5h One Systems

General Reactivity Patterns of the Pyrido[2,3-b]pyrazinone Core

The pyrido[2,3-b]pyrazinone core is a nitrogen-rich heterocyclic system characterized by a fusion of an electron-deficient pyrazine (B50134) ring and a pyridine (B92270) ring. The presence of multiple nitrogen atoms and a carbonyl group significantly influences the electron distribution across the bicyclic structure, defining its reactivity.

The pyrazine ring, being inherently electron-deficient, along with the electron-withdrawing effect of the C6-carbonyl group, renders the attached pyridine ring also relatively electron-poor. This general electron deficiency makes the core susceptible to nucleophilic attack, particularly on the carbon atoms of the pyrazine ring and specific positions on the pyridine ring that are activated by the nitrogen atoms. Conversely, electrophilic aromatic substitution on the carbocyclic portion of the pyridine ring is generally difficult and requires harsh conditions. chemrxiv.org

Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze the electronic properties and chemical reactivity of pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.org These studies help in identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the sites for electrophilic and nucleophilic attack. The analysis of global reactivity parameters can provide insights into the chemical stability and reactivity of the molecule. rsc.orgnih.gov For instance, a smaller energy gap (Egap) between HOMO and LUMO suggests higher reactivity. rsc.org

The lactam function at the N5-C6 position introduces its own set of reactive properties. The N5-proton is weakly acidic and can be removed by a base, generating an anion that can participate in alkylation or other substitution reactions. The carbonyl group at C6 can potentially undergo reactions typical of amides, although its reactivity is modulated by its inclusion in the aromatic system.

Halogenation and Halogen Exchange Reactions in Pyrido[2,3-b]pyrazin-6(5H)-ones

Halogenated pyrido[2,3-b]pyrazinones, such as the title compound, are pivotal intermediates in organic synthesis, as the halogen atom serves as a versatile handle for introducing a wide array of functional groups via cross-coupling or nucleophilic substitution reactions.

Halogenation: Direct electrophilic halogenation of the pyrido[2,3-b]pyrazinone core is challenging due to the electron-deficient nature of the ring system. chemrxiv.org More effective methods often involve directed metalation followed by quenching with an electrophilic halogen source. For example, a deprotometalation-iodination sequence has been successfully applied to the related 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196). mdpi.com This strategy involves using a strong base to selectively remove a proton, creating a carbanion that then reacts with an iodine source (e.g., I2) to install the halogen at a specific position. For the pyrido[2,3-b]pyrazinone system, the regioselectivity of such a process would be influenced by the directing effects of the substituents and the inherent acidity of the ring protons.

Alternative strategies for halogenating N-heterocycles that could be applicable include radical-based methods or reactions that proceed via activated intermediates. nih.govnih.gov

Halogen Exchange: Halogen exchange reactions are a subset of nucleophilic aromatic substitution (SNAr) where one halogen is replaced by another. For instance, a chloro-substituted pyrido[2,3-b]pyrazinone could be converted to its iodo- or bromo-analogue. This transformation is typically driven by the relative bond strengths and the reaction conditions (e.g., Finkelstein reaction conditions). The success of such an exchange depends on the reactivity of the specific halogenated position on the ring.

Aromatization and Dearomatization Processes in Pyrido[2,3-b]pyrazinone Derivatives

The oxidation state of the pyridine ring within the pyrido[2,3-b]pyrazinone system can be modulated, leading to either aromatized or dearomatized (dihydropyrido) derivatives. These transformations are crucial for altering the geometry and electronic properties of the molecule.

Aromatization: 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are structural analogs of dearomatized pyrido[2,3-b]pyrazinones, are common synthetic precursors. nih.gov These partially saturated systems can be aromatized to the corresponding fully aromatic pyridopyrimidinones. The aromatization is an oxidative process that can be achieved using a variety of oxidizing agents or, in some cases, can occur spontaneously in the presence of air, particularly if the resulting aromatic system is highly stabilized. mdpi.com This process re-establishes the planar, conjugated π-system of the pyridine ring.

Dearomatization: The reverse process, dearomatization, typically involves the reduction of the pyridine ring. This can be accomplished through catalytic hydrogenation or by using chemical reducing agents. The reduction converts the sp2-hybridized carbons of the pyridine ring to sp3-hybridized carbons, resulting in a non-aromatic, more flexible dihydropyridopyrazinone structure. Such processes are fundamental in the synthesis of various biologically active molecules where a specific three-dimensional conformation is required. nih.gov

Mechanistic Insights into Nucleophilic Substitution Reactions and Their Regioselectivity

The chlorine atom at the C8 position of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one is susceptible to nucleophilic substitution, a key reaction for functionalizing this scaffold.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored in electron-deficient aromatic systems. The mechanism involves two main steps:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C8). This attack is perpendicular to the plane of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast.

Regioselectivity: The reactivity and regioselectivity of nucleophilic substitution on halogenated pyridopyrazine and related systems are well-documented. Studies on 2,4,8-trichloropyrido[3,2-d]pyrimidine have shown a distinct order of reactivity for the chloro groups, with the position analogous to C4 being the most reactive, followed by C2 and then C8. koreascience.kr In the case of this compound, the chlorine is at C8. Its reactivity is activated by the electron-withdrawing nature of the fused pyrazinone ring system. The precise rate of substitution compared to halogens at other positions (e.g., C2 or C3) would depend on the specific electronic activation provided by the nitrogen atoms and the carbonyl group relative to that position. Nucleophilic substitutions on the pyrazine ring are also possible, depending on the substitution pattern and reaction conditions.

The table below summarizes representative nucleophilic substitution reactions on related chloro-substituted heterocyclic systems.

Starting MaterialNucleophileProductReference
2,4-Dichloro-pyrido[3,2-d]pyrimidine derivativeSodium azide2,4-Diazido derivative koreascience.kr
4-Chloro-8-methylquinolin-2(1H)-oneThiourea4-Sulfanyl derivative mdpi.com
2-Chloropyridopyrimidine derivativeNitrogen nucleophiles2-Amino substituted derivative mdpi.com

Exploration of Ring Modifications and Fused Systems based on Pyrido[2,3-b]pyrazinone

The pyrido[2,3-b]pyrazinone core serves as a versatile scaffold for the construction of more complex, polycyclic, and fused heterocyclic systems. These modifications are achieved by leveraging the reactivity of the core or functional groups attached to it.

One powerful strategy involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors to introduce substituents that can subsequently participate in intramolecular cyclization reactions. For instance, an 8-halogenated 2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with anilines, and the resulting product can undergo an intramolecular cyclization to afford a pyrazino-fused carboline, a complex polycyclic system. mdpi.com

Another approach is the construction of an additional ring onto the pyrazine moiety. The synthesis of 1,2,3-triazole-fused pyrazines has been reported, often starting from diamino-substituted precursors or by building the triazole ring from a suitable functional group on the pyrazine. mdpi.com These reactions expand the heterocyclic core to create novel scaffolds with potentially new biological activities.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to build fused systems. Although often used to construct the initial core, MCRs can also be employed to add rings to a pre-existing pyrido[2,3-b]pyrazinone framework, creating structural diversity in a single step. orgchemres.org Ring-opening transformations of related heterocyclic systems followed by recyclization with binucleophiles have also been used to generate novel polycyclic pyridones, demonstrating the potential for profound structural modifications. mdpi.com

The table below provides examples of strategies for creating fused systems from pyridopyrazine and related scaffolds.

Starting ScaffoldReaction TypeFused System FormedReference
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazinePd-catalyzed coupling and intramolecular cyclizationPyrazino[2′,3′:5,6]pyrido[4,3-b]indole (a carboline) mdpi.com
Pyrazine derivativeThermolysis of a pyrazinyl-tetrazole1,2,3-Triazolo[1,5-a]pyrazine mdpi.com
Quinoxaline derivativeReaction with diamine and isoamyl nitrite1,2,3-Triazoloquinoxalinone mdpi.com
5-Acylpyridone derivativeRing-opening and recyclization with ethylenediamineImidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-dione mdpi.com

Computational and Theoretical Chemistry of 8 Chloro 5 Methylpyrido 2,3 B Pyrazin 6 5h One

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of heterocyclic compounds. rsc.org Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), provide a balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and vibrational frequencies. rsc.orgmdpi.com

The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. rsc.org

For pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. rsc.org Global reactivity parameters, which help in understanding the molecule's behavior in chemical reactions, can be derived from the HOMO and LUMO energy values.

ParameterDescriptionTypical Calculated Value (eV) for Similar Heterocycles
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.5
Energy Gap (Egap)ELUMO - EHOMO; indicates chemical reactivity3.4 to 4.5
Hardness (η)(ELUMO - EHOMO) / 2; resistance to change in electron distribution1.7 to 2.25
Softness (S)1 / (2η); inverse of hardness, indicates higher reactivity0.22 to 0.29

Note: The values in this table are representative examples based on DFT studies of related pyrido[2,3-b]pyrazine derivatives and are intended for illustrative purposes. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. For 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazine (B50134) ring, indicating these as primary sites for electrophilic interaction. The areas around the hydrogen atoms would exhibit positive potential.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) spectra. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. mdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds. core.ac.uk

For the this compound structure, key vibrational modes can be predicted. The interpretation of experimental spectra is supported by these extensive DFT calculations. researchgate.net

Vibrational ModeTypical Predicted Wavenumber (cm-1)Description
C-H Stretching (Aromatic)3050-3150Stretching vibrations of hydrogen atoms on the pyridine (B92270) ring.
C-H Stretching (Methyl)2900-3000Symmetric and asymmetric stretching of the methyl group.
C=O Stretching1650-1700Stretching of the carbonyl group in the pyridone ring, a strong and characteristic peak.
C=N/C=C Stretching1550-1650Stretching vibrations within the fused aromatic rings. Experimental data for a related derivative shows peaks in the 1549-1599 cm-1 range. nih.gov
C-N Stretching1240-1350Stretching vibrations of the carbon-nitrogen bonds within the heterocyclic system. researchgate.net
C-Cl Stretching700-800Stretching vibration of the carbon-chlorine bond.

Note: Predicted wavenumbers are based on DFT studies of similar heterocyclic systems and may vary depending on the specific computational method and basis set used. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational preferences and interactions with biological macromolecules.

Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) of a molecule and to understand the energy barriers between them. ijcce.ac.ir The core pyrido[2,3-b]pyrazin-6(5H)-one scaffold is relatively planar due to its fused aromatic ring system. researchgate.net However, the introduction of substituents can lead to different spatial arrangements. For example, in more complex derivatives of this scaffold, such as those incorporating additional rings, conformational analysis reveals non-planar structures. A study on a related pyridobenzoxazepine derivative showed that the central seven-membered ring adopts a boat conformation, while a substituted piperazine ring assumes a stable chair conformation. researchgate.net Such analyses are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

To investigate the potential biological role of this compound, molecular docking simulations are employed. chemrevlett.com This computational technique models the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov The process involves predicting the preferred orientation and binding affinity of the ligand within the active site of the protein.

The results of docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. chemrevlett.com For heterocyclic compounds like pyridine derivatives, common targets for such modeling studies include protein kinases, which are crucial regulators of cellular processes. chemrevlett.com Understanding these interactions at an atomic level is fundamental for structure-based drug design and for elucidating the compound's potential mechanism of action in biochemical pathways.

Interaction TypeDescriptionPotential Residues/Moieties Involved
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom.Carbonyl oxygen or ring nitrogens of the ligand with amino acid residues like SER, THR, ASN, GLN in the protein.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.The aromatic rings of the ligand with nonpolar amino acid residues like LEU, ILE, VAL, PHE in the protein's binding pocket.
Pi-Pi StackingAttractive, noncovalent interactions between the electron clouds of aromatic rings.The pyridine or pyrazine ring of the ligand with aromatic residues like PHE, TYR, TRP in the protein.
Halogen BondingA noncovalent interaction where a halogen atom (chlorine) acts as an electrophilic species.The chlorine atom of the ligand with an electron-rich atom (e.g., backbone carbonyl oxygen) in the protein.

Note: This table illustrates common interaction types observed in ligand-protein docking studies for heterocyclic compounds. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrido[2,3-b]pyrazinone Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational approach to correlate the chemical structure of compounds with their biological activities. For analogues of this compound, particularly those belonging to the broader class of pyrido[2,3-b]pyrazinones and related heterocyclic systems, QSAR methodologies have been instrumental in understanding the structural requirements for their therapeutic effects, such as phosphodiesterase 5 (PDE5) and cyclin-dependent kinase 4 (CDK4) inhibition. japsonline.comresearchgate.net These in silico techniques enable the prediction of the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates.

The development of two-dimensional QSAR (2D-QSAR) models for pyrido[2,3-b]pyrazinone analogues involves establishing a mathematical relationship between the biological activity and various molecular descriptors calculated from the 2D representation of the molecules. These models are advantageous for their relative simplicity and the ability to be applied to large datasets of compounds.

The process typically begins with the compilation of a dataset of pyrido[2,3-b]pyrazinone analogues with experimentally determined biological activities, often expressed as IC50 values. These activities are then converted to a logarithmic scale (pIC50) to ensure a more normal distribution for statistical analysis. A crucial step in 2D-QSAR model development is the calculation of a wide array of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

For instance, in a study on a series of amino-substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors, various physicochemical descriptors were calculated and correlated with the inhibitory activity. sciforum.net Statistical methods such as Partial Least Squares (PLS) regression are commonly employed to build the QSAR models. japsonline.com The robustness and predictive power of the generated models are then rigorously validated using internal and external validation techniques. A 2D-QSAR model was successfully designed to predict the IC50 values of a series of pyrido[2,3-b]pyrazinone derivatives, identifying several series with potent nanomolar activity against PDE5. researchgate.net

The general equation for a 2D-QSAR model can be represented as:

Biological Activity (pIC50) = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where c0 is a constant, and c1, c2, ..., cn are the coefficients for the respective molecular descriptors (D1, D2, ..., Dn).

Table 1: Representative Statistical Parameters for a 2D-QSAR Model of Pyrido[2,3-b]pyrazinone Analogues

ParameterValueDescription
> 0.6Coefficient of determination for the training set, indicating the goodness of fit.
> 0.5Cross-validated correlation coefficient (leave-one-out), indicating the predictive ability of the model.
F-test High valueF-statistic, indicating the statistical significance of the model.
Standard Error Low valueStandard error of the estimate, indicating the precision of the predictions.

The interpretation of 2D-QSAR models provides valuable insights into the physicochemical properties that govern the biochemical activity of pyrido[2,3-b]pyrazinone analogues. The coefficients of the molecular descriptors in the QSAR equation indicate the direction and magnitude of their influence on the biological response.

For pyrido[3,2-b]pyrazinone derivatives acting as PDE-5 inhibitors, several key descriptors have been identified. sciforum.net Electro-topological parameters, such as the SaasCE-index (related to carbon atoms in aromatic single bonds) and SsssCHE-index (related to -CH groups with three single bonds), have shown a positive correlation with PDE-5 inhibitory activity. sciforum.net This suggests that increasing the presence of such structural features could enhance the potency of the compounds. Conversely, the SdssCE-index (related to carbon atoms with one double and two single bonds) exhibited a negative correlation, indicating that an increase in this descriptor is detrimental to the activity. sciforum.net Furthermore, molecular refractivity (Smr) has also been found to have a positive influence on the inhibitory activity. sciforum.net

These correlations provide a rational basis for the structural modification of pyrido[2,3-b]pyrazinone analogues to optimize their biochemical activity. For example, to enhance PDE-5 inhibition, medicinal chemists could focus on synthesizing derivatives with increased molecular refractivity and a higher count of specific carbon atom types, while minimizing others.

Table 2: Correlation of Selected Molecular Descriptors with PDE-5 Inhibitory Activity of Pyrido[3,2-b]pyrazinone Analogues

Molecular DescriptorTypeCorrelation with ActivityImplication for Drug Design
SaasCE-index Electro-topologicalPositiveIncreasing the number of carbon atoms in aromatic single bonds may enhance activity.
SdssCE-index Electro-topologicalNegativeDecreasing the number of carbon atoms with one double and two single bonds may improve activity.
SsssCHE-index Electro-topologicalPositiveIncreasing the number of -CH groups connected by three single bonds could lead to higher potency.
Smr (Molecular Refractivity) Steric/ElectronicPositiveHigher molecular refractivity is generally favorable for activity.

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrido 2,3 B Pyrazin 6 5h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity can be established. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the three aromatic protons and the three protons of the N-methyl group. The aromatic protons on the pyrazine (B50134) ring (H-2 and H-3) would typically appear as doublets, while the proton on the pyridinone ring (H-7) would present as a singlet. The N-methyl group will also yield a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are anticipated, corresponding to each carbon atom in the structure. The carbonyl carbon (C-6) of the lactam is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen atom. Carbons bonded to nitrogen or chlorine will also exhibit characteristic downfield shifts. Data from related pyrazolo[1,5-a]pyrimidine (B1248293) systems can aid in the unambiguous assignment of carbon resonances. researchgate.net

The following table outlines the predicted NMR data based on the structure and known chemical shift ranges for similar heterocyclic systems. sci-hub.stmdpi.com

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-28.0 - 8.5Doublet (d)C-2: 145 - 150
H-38.2 - 8.7Doublet (d)C-3: 148 - 153
H-77.0 - 7.5Singlet (s)C-4a: 130 - 135
N-CH₃3.5 - 4.0Singlet (s)C-6: 160 - 165
C-7: 115 - 120
C-8: 135 - 140
C-8a: 140 - 145
N-CH₃: 30 - 35

Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.net For this compound (molecular formula C₈H₆ClN₃O), high-resolution mass spectrometry (HRMS) can confirm the exact mass with high precision. americanelements.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity approximately one-third that of the M⁺ peak. libretexts.org

The fragmentation of the molecular ion is energetically driven and results in the formation of smaller, stable charged fragments. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that can help elucidate the molecule's structure. Plausible fragmentation pathways for this compound include the loss of neutral molecules or radicals.

Key expected fragmentation processes include:

Loss of CO: A common fragmentation for lactams and carbonyl-containing compounds, leading to a fragment of [M - 28]⁺.

Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a fragment of [M - 35]⁺.

Loss of a methyl radical: Ejection of the N-methyl group would produce a fragment of [M - 15]⁺.

Fragment Proposed Structure Predicted m/z Notes
[C₈H₆ClN₃O]⁺Molecular Ion (M⁺)195/197Isotopic pattern due to ³⁵Cl/³⁷Cl
[C₇H₆ClN₃]⁺[M - CO]⁺167/169Loss of neutral carbon monoxide
[C₈H₆N₃O]⁺[M - Cl]⁺160Loss of chlorine radical
[C₇H₃ClN₃O]⁺[M - CH₃]⁺180/182Loss of methyl radical

The analysis of these fragmentation patterns in related pyrimidinethiones and phthalazine-diones provides a basis for these predictions. sapub.orgraco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides insights into the electronic structure and conjugation within the molecule. The pyrido[2,3-b]pyrazin-6(5H)-one core constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from two primary types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems and aromatic rings, resulting in strong absorption bands, often in the 200-300 nm range. For related pyrido[2,3-b]pyrazine (B189457) systems, these transitions have been noted. researchgate.net

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and intensity than π → π* transitions and appear at longer wavelengths, often above 300 nm. researchgate.net The presence of heteroatoms with lone pairs makes these transitions possible.

Studies on related N-methyl-2-pyridone and pyrazine derivatives show complex absorption profiles, with bands appearing between 220 nm and 380 nm. acs.orgacs.orgresearchgate.net The specific positions (λ_max) and intensities of these bands are influenced by the substituents and the solvent polarity.

Transition Type Involved Orbitals Expected λ_max Range (nm) Relative Intensity
π → ππ (C=C, C=N) → π220 - 300High
n → πn (N, O) → π300 - 380Low to Medium

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would display a series of absorption bands corresponding to the specific bonds within its structure. nih.govrsc.org

Key characteristic absorption bands expected in the spectrum include:

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the lactam (amide) ring. This is typically one of the most prominent peaks in the spectrum.

Aromatic C=C and C=N Stretching: Multiple bands in the fingerprint region corresponding to the vibrations of the fused aromatic rings.

C-H Stretching: Bands corresponding to aromatic C-H bonds and aliphatic C-H bonds of the methyl group. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz

C-N Stretching: Vibrations associated with the various carbon-nitrogen bonds in the heterocyclic system.

C-Cl Stretching: A band in the lower wavenumber region of the fingerprint region, indicative of the carbon-chlorine bond.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Lactam C=OStretch1670 - 1700Strong
Aromatic C-HStretch3050 - 3150Medium to Weak
Aliphatic C-H (Methyl)Stretch2850 - 2960Medium
Aromatic C=C / C=NStretch1450 - 1620Medium to Strong
C-NStretch1200 - 1350Medium
C-ClStretch700 - 850Medium to Strong

Data from related heterocyclic systems, including pyrazines and pyridines, support these assignments. pw.edu.plcore.ac.uk

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high accuracy.

For this compound, an X-ray crystal structure would reveal:

Planarity: The degree of planarity of the fused pyrido[2,3-b]pyrazine ring system. While aromatic systems are largely planar, substituents can sometimes cause slight distortions. nih.gov

Bond Character: Precise bond lengths can confirm the character of the bonds (e.g., the C=O double bond, aromatic C-C and C-N bonds).

Conformation: The three-dimensional arrangement of the atoms.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about potential hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the solid-state properties.

Although a specific crystal structure for this exact compound is not publicly available, data from closely related pyrido[2,3-b]pyrazine derivatives provide expected values for key structural parameters. researchgate.netnih.govresearchgate.net

Bond Typical Bond Length (Å)
C=O (Lactam)1.22 - 1.25
C-N (Lactam)1.35 - 1.40
C=N (Pyrazine)1.32 - 1.36
C-C (Aromatic)1.38 - 1.42
C-Cl1.72 - 1.76

Structure Activity Relationships Sar in Pyrido 2,3 B Pyrazin 6 5h One Derivatives in Non Clinical Contexts

Impact of Substitutions on Molecular Recognition and Binding Mechanisms

Substitutions on the pyrido[2,3-b]pyrazin-6(5H)-one core play a pivotal role in defining the molecule's ability to recognize and bind to specific biological targets. The nature, position, and stereochemistry of these substituents can dramatically alter binding affinity and selectivity.

The chlorine atom at the 8-position and the methyl group at the 5-position of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one are expected to significantly influence its binding properties. Halogen atoms, such as chlorine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can enhance binding affinity and confer selectivity. For instance, in a series of pyrido-pyridazinone derivatives developed as FER tyrosine kinase inhibitors, the introduction of a halogen or a cyano group at the 8-position of the scaffold was found to yield more potent compounds. nih.gov

The following table summarizes the impact of substitutions on related scaffolds, providing insights into the potential roles of the chloro and methyl groups in the target compound.

ScaffoldPosition of SubstitutionSubstituentImpact on Activity/Binding
Pyridine (B92270)5-positionCl, Phenyl, NitrileEnhanced inhibitory activity nih.gov
Pyrido-pyridazinone8-positionHalogen, CyanoIncreased potency nih.gov
Pyrido[2,3-b]pyrazine (B189457) 1,4-dioxideVariesVariesStrong antibacterial activities nih.gov
Pyrido[2,3-b]pyrazine 1-oxideVariesVariesNo antibacterial activity nih.gov

Modulation of Specific Biochemical Pathways through Structural Modifications

Structural modifications of the pyrido[2,3-b]pyrazin-6(5H)-one scaffold are a key strategy for modulating specific biochemical pathways, often by targeting enzymes such as kinases. The diverse biological activities reported for this class of compounds underscore their potential as modulators of cellular signaling.

For example, derivatives of the related pyrido[3,4-g]quinazoline scaffold have been identified as potent inhibitors of DYRK/CLK protein kinases, which are involved in the regulation of mRNA splicing. mdpi.com The inhibitory profile and selectivity of these compounds were found to be highly dependent on the substitution pattern on the heterocyclic core. A single substitution could dramatically alter the kinase inhibitory profile, highlighting the sensitivity of the target's active site to the ligand's structure. mdpi.com

Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated as inhibitors of PIM-1 kinase, a key regulator of cell proliferation and survival. nih.gov The potency of these inhibitors was directly linked to the nature of the substituents on the pyridopyrimidine core.

These findings suggest that this compound and its analogs could potentially modulate various kinase-mediated pathways. The 8-chloro substitution could be crucial for achieving high potency, while the 5-methyl group might influence selectivity towards specific kinases.

The table below illustrates how modifications on related scaffolds lead to the modulation of different biochemical pathways.

ScaffoldKey SubstitutionsTargeted Pathway/EnzymeBiological Effect
Pyrido[3,4-g]quinazolineVariesDYRK/CLK kinasesInhibition of mRNA splicing mdpi.com
Pyrido[2,3-d]pyrimidineVariesPIM-1 kinaseInhibition of cell proliferation nih.gov
Pyrido-pyridazinoneVariesFER tyrosine kinaseAntitumor activity nih.gov

Scaffold Repurposing and Derivatization for Novel Molecular Interactions

The pyrido[2,3-b]pyrazinone core is a versatile scaffold that can be repurposed and derivatized to explore novel molecular interactions and target different biological systems. The concept of "scaffold hopping," where the core of a known active molecule is replaced with a structurally related but novel scaffold, is a common strategy in drug discovery.

An example of this approach is the discovery of pyrido-pyridazinone derivatives as FER kinase inhibitors, which originated from a pyridine-based hit compound identified through high-throughput screening. nih.gov By modifying the initial scaffold to a pyrido-pyridazinone, researchers were able to significantly enhance the inhibitory activity. nih.gov

Furthermore, the derivatization of the pyrido[3,4-c]pyridazine (B3354903) scaffold has led to the development of compounds with a wide range of biological activities, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and histamine (B1213489) H3 receptor binders with potential applications in central nervous system disorders. mdpi.com This demonstrates the adaptability of the pyridopyridazine (B8481360) core to interact with diverse biological targets through systematic chemical modifications.

The inherent chemical tractability of the pyrido[2,3-b]pyrazin-6(5H)-one scaffold makes it an excellent candidate for such derivatization strategies. The chlorine at the 8-position can be a site for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties to probe for new molecular interactions.

Influence of Pyrido[2,3-b]pyrazinone Core Modifications on Molecular Interactions and Selectivity

Modifications to the core pyrido[2,3-b]pyrazinone structure itself, beyond simple substitutions, can have a profound impact on molecular interactions and selectivity. These modifications can include altering the ring size, introducing or removing heteroatoms, or changing the degree of saturation.

For instance, a study on antibacterial pyrido[2,3-b]pyrazine derivatives revealed that the oxidation state of the pyrazine (B50134) ring nitrogen atoms was critical for activity. nih.gov The pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibited strong antibacterial properties, whereas the corresponding 1-oxide derivatives were inactive. nih.gov This highlights how subtle changes to the electronic properties of the core scaffold can completely abolish or enable a specific biological activity.

In the development of FER kinase inhibitors, the transition from a pyridine scaffold to a pyrido-pyridazinone scaffold resulted in a 30-fold increase in potency, even without the substituents that were deemed necessary for high activity in the original pyridine series. nih.gov This suggests that the bicyclic pyrido-pyridazinone core provides a superior framework for binding to the target enzyme, likely through more favorable interactions with the kinase hinge region or other key residues.

The selectivity of kinase inhibitors is often governed by the ability of the compound to exploit subtle differences in the ATP-binding sites of different kinases. Modifications to the pyrido[2,3-b]pyrazinone core can alter the shape and electronic distribution of the molecule, thereby influencing its ability to fit into the binding pockets of some kinases while being excluded from others.

The following table provides examples of how core modifications in related heterocyclic systems influence their biological properties.

Core ModificationOriginal ScaffoldModified ScaffoldImpact on Biological Properties
Ring FusionPyridinePyrido-pyridazinone30-fold increase in FER kinase inhibitory potency nih.gov
N-OxidationPyrido[2,3-b]pyrazinePyrido[2,3-b]pyrazine 1,4-dioxideGained strong antibacterial activity nih.gov
N-OxidationPyrido[2,3-b]pyrazinePyrido[2,3-b]pyrazine 1-oxideLost antibacterial activity nih.gov

Potential Non Pharmacological Applications of Pyrido 2,3 B Pyrazinone Derivatives

Exploration in Materials Science: Non-Linear Optical (NLO) Properties

The quest for advanced materials for photonic and optoelectronic applications has identified pyrido[2,3-b]pyrazine (B189457) derivatives as a promising class of compounds. Their potential is rooted in their molecular structure, which can be tailored to exhibit significant non-linear optical (NLO) responses. NLO materials are crucial for technologies that involve modulating the properties of light, such as frequency conversion and optical switching.

Recent research has focused on synthesizing novel pyrido[2,3-b]pyrazine-based heterocyclic compounds and evaluating their NLO properties through both experimental investigation and computational analysis using density functional theory (DFT). researchgate.net A study involving a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives demonstrated that these molecules possess remarkable NLO characteristics. researchgate.net Key parameters such as dipole moment (μ), average polarizability (⟨α⟩), and first (β_tot_) and second (⟨γ⟩) hyperpolarizabilities were calculated to quantify this response. researchgate.netrsc.org

One particular derivative, substituted with a methoxy (B1213986) group, exhibited a significantly high NLO response, attributed to its smaller energy gap (E_gap_) and high absorption wavelength. researchgate.net The high NLO response suggests that pyrido[2,3-b]pyrazine-based compounds could make substantial contributions to the development of new NLO technologies. researchgate.netrsc.org

Table 1: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative Data calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Parameter Symbol Value Unit
Average Polarizability ⟨α⟩ 3.90 x 10⁻²³ esu
First Hyperpolarizability β_tot_ 15.6 x 10⁻³⁰ esu
Second Hyperpolarizability ⟨γ⟩ 6.63 x 10⁻³⁵ esu
Energy Gap E_gap_ 3.444 eV

Electrochemical Sensing Applications, e.g., DNA Electrochemical Biosensors

The ability of pyrido[2,3-b]pyrazinone derivatives to interact with biological molecules has been harnessed for applications in electrochemical sensing. These compounds have been utilized for the first time in the development of electrochemical biosensors for the detection of DNA. researchgate.netrsc.org DNA electrochemical biosensors are devices that use a DNA recognition element to detect specific analytes in a sample, offering advantages such as high sensitivity and the ability to detect very low concentrations of DNA without expensive equipment. nih.gov

In a pioneering study, newly synthesized pyrido[2,3-b]pyrazine derivatives were investigated for their DNA sensing capabilities. researchgate.net The fundamental principle behind this application is the interaction between the synthesized compound and DNA. This interaction can be measured electrochemically, providing a signal that corresponds to the presence or concentration of the target DNA. The research demonstrated the potential of these heterocyclic compounds as a foundational component in the design of novel and effective DNA biosensors, which have wide-ranging applications in medical diagnosis, environmental monitoring, and forensic science. researchgate.net

Catalytic Applications of Pyrido[2,3-b]pyrazinone-based Systems

While research into the direct catalytic activity of simple pyrido[2,3-b]pyrazinone molecules is still an emerging area, the broader pyrido[2,3-b]pyrazine scaffold serves as a highly effective ligand in coordination chemistry. These derivatives can coordinate with metal ions to form complexes that possess significant catalytic potential. researchgate.net

Pyrido[2,3-b]pyrazines have been used as bidentate ligands to synthesize complexes with transition metals such as Rhenium(I) and Ruthenium(II). researchgate.netrsc.org These metal complexes are of great interest for their photophysical and electrochemical properties, which are foundational to applications in photo-catalysis. rsc.org For instance, Ruthenium(II) complexes with a bis(2-pyridyl)thieno[3,4-b]pyrazine bridging ligand have been shown to facilitate effective metal-metal communication, a key property for developing multimetallic systems capable of multi-electron exchange and other useful processes like light harvesting and energy transfer. rsc.org Although many studies focus on catalysts used for the synthesis of pyridopyrazines, the use of the core structure to build more complex catalytic systems is a promising avenue of research. researchgate.net

Prospects in Agrochemical Research

The structural framework of pyridopyrazines and related fused heterocyclic systems has shown significant potential in the field of agrochemicals, particularly as herbicides. Research into compounds with a similar pyrido[2,3-d]pyrimidine (B1209978) core has led to the discovery of potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) in plants. nih.gov Inhibition of PPO leads to rapid cell death, making it an effective herbicidal mechanism.

Specifically, pyrido[2,3-b]pyrazine derivatives have been identified as herbicidally active compounds. A patent filed in this area describes a method for controlling unwanted plant growth by applying a herbicidally effective amount of a pyrido[2,3-b]pyrazine derivative. This indicates a direct and recognized potential for this specific chemical class in the development of new crop protection products. The exploration of these compounds in agrochemical research could lead to new herbicides with novel modes of action or improved efficacy and selectivity profiles.

Emerging Research Directions and Future Outlook for 8 Chloro 5 Methylpyrido 2,3 B Pyrazin 6 5h One Chemistry

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one, future research will likely focus on developing novel and sustainable pathways that improve upon existing methods. Key areas of exploration include:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a promising avenue. This approach reduces waste, saves time, and minimizes the use of purification solvents. For the synthesis of the pyridopyrazinone core, this could involve the condensation of appropriately substituted diaminopyridines with dicarbonyl compounds or their equivalents under mild and catalytic conditions.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry. This includes the use of greener solvents (e.g., water, ethanol (B145695), or solvent-free conditions), atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of catalysts that are recyclable and non-toxic. For instance, the use of solid acid catalysts or biocatalysts could offer more sustainable alternatives to traditional reagents. rsc.org

Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. core.ac.uknih.govmdpi.com These techniques offer a more energy-efficient approach compared to conventional heating methods.

Synthetic ApproachKey AdvantagesPotential for this compound
One-Pot Synthesis Reduced waste, time, and solvent use.Streamlined synthesis of the core pyridopyrazinone structure.
Green Catalysis Use of recyclable and non-toxic catalysts.Environmentally friendly production with reduced metal contamination.
Microwave/Ultrasound Accelerated reaction times, improved yields.Faster and more efficient synthesis of the target compound and its analogs.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The chloro-substituent at the 8-position and the N-methyl group of this compound offer significant opportunities for exploring novel chemical transformations. Future research will likely delve into understanding and exploiting the reactivity of these functional groups to generate a diverse range of new derivatives.

Cross-Coupling Reactions: The chlorine atom at the 8-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, leading to the generation of extensive chemical libraries for further investigation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridopyrazine ring system could facilitate nucleophilic aromatic substitution reactions at the 8-position. This would enable the introduction of various nucleophiles, such as amines, alcohols, and thiols, to create new analogs with potentially different electronic and steric properties.

Functionalization of the Methyl Group: The methyl group at the 5-position could be a site for further functionalization. For instance, radical-mediated reactions or deprotonation followed by reaction with electrophiles could introduce new functionalities at this position, further expanding the chemical space around the core scaffold.

Advanced Computational Predictions for Novel Pyrido[2,3-b]pyrazinone Analogues

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational chemistry will play a crucial role in guiding the synthesis of novel analogs with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to develop models that correlate the structural features of pyridopyrazinone analogs with their biological activities or physical properties. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic targets.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes of novel pyridopyrazinone analogs within the active sites of biological targets. nih.govrsc.org Molecular dynamics simulations can further provide insights into the stability and dynamics of these interactions over time.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. nih.gov This early-stage assessment can help to identify and filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources in the drug discovery process.

Computational MethodApplication for Pyrido[2,3-b]pyrazinone Analogues
3D-QSAR Predicting biological activity and guiding the design of more potent compounds.
Molecular Docking Understanding interactions with biological targets and rationalizing structure-activity relationships.
ADMET Prediction Early-stage assessment of drug-like properties to reduce late-stage failures.

Integration with Modern Chemical Technologies and Methodologies

The integration of this compound chemistry with modern technologies can accelerate the discovery and development of new applications.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability. mdpi.comgalchimia.com The synthesis of this compound and its derivatives could be adapted to flow chemistry platforms, enabling rapid and efficient production.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against biological targets. nih.govnih.gov By generating a diverse library of derivatives of this compound, HTS can be utilized to identify compounds with specific biological activities.

Automated Synthesis: The use of automated synthesis platforms can significantly increase the speed and efficiency of producing a large number of analogs for screening and optimization studies.

Potential for Expanded Non-Pharmacological Applications

While much of the focus on pyridopyrazine derivatives has been in the pharmaceutical realm, the unique electronic and structural properties of this compound suggest potential for a range of non-pharmacological applications.

Materials Science: Nitrogen-rich heterocyclic compounds can exhibit interesting photophysical and electronic properties. Future research could explore the potential of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in novel polymers and functional materials. mdpi.com

Agrochemicals: The pyridine (B92270) and pyrazine (B50134) moieties are present in a number of commercially successful agrochemicals. researchgate.net The structural features of this compound could be explored for the development of new herbicides, fungicides, or insecticides.

Chemical Probes: The pyridopyrazinone scaffold could be functionalized with reporter groups (e.g., fluorophores) to create chemical probes for studying biological processes. The reactivity of the chloro-substituent provides a convenient handle for such modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyridine and carbamate precursors. Key steps include cyclization and chlorination. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (dioxane) improves yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) identifies methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 8.0–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 225.04 [M+H]+^+.
  • HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for screening antimicrobial activity?

  • Methodological Answer : In vitro assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves : Monitor bactericidal/fungicidal kinetics.
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve dual inhibition of HIV-1 RNase H and integrase?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CN, -NO2_2) at position 4 to enhance metal-chelating capacity (critical for RNase H/IN inhibition).
  • Scaffold Hybridization : Combine pyrido-pyrazinone with diketo acid (DKA) motifs to balance binding to both enzymes.
  • Activity Metrics : Prioritize analogs with IC50_{50} <1 µM for both targets (e.g., compound 17a : IC50_{50} = 1.77 µM RNase H, 1.18 µM IN) .

Q. What strategies address discrepancies in inhibitory activity among pyrido-pyrazinone analogs?

  • Methodological Answer :

  • Assay Variability : Standardize enzymatic assays (e.g., ELISA for IN, fluorescence-based RNase H).
  • Molecular Dynamics (MD) : Simulate binding modes to identify steric clashes (e.g., bulky substituents at position 7 reduce IN inhibition).
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can researchers evaluate purity and stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
  • Impurity Profiling : Use LC-MS to identify by-products (e.g., dechlorinated analogs).
  • Long-Term Stability : Store at -20°C in amber vials with desiccants to maintain >95% purity .

Q. What computational approaches predict toxicity and pharmacokinetics early in development?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP <3), CYP450 inhibition (risk of drug-drug interactions).
  • Toxicity Screening : Apply ProTox-II for hepatotoxicity and mutagenicity alerts.
  • Plasma Protein Binding (PPB) : Surface plasmon resonance (SPR) assays quantify albumin binding (>90% suggests prolonged half-life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.